molecular formula C8H5Cl4NO B1595187 2-Chloro-N-(2,4,5-trichlorophenyl)acetamide CAS No. 23595-42-8

2-Chloro-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B1595187
CAS No.: 23595-42-8
M. Wt: 272.9 g/mol
InChI Key: GQRWKOPRUXSOBA-UHFFFAOYSA-N
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Preparation Methods

2-Chloro-N-(2,4,5-trichlorophenyl)acetamide can be synthesized using benzoyl chloride and 2,4,5-trichloroaniline as raw materials . The synthetic route involves the following steps:

Industrial production methods typically follow similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

2-Chloro-N-(2,4,5-trichlorophenyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Key Characteristics

  • Molecular Weight: 272.94 g/mol
  • CAS Number: 23595-42-8
  • Physical State: Solid
  • Hazard Classification: Irritant

Chemistry

In the field of chemistry, 2-Chloro-N-(2,4,5-trichlorophenyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized as a reagent in nucleophilic substitution reactions due to the presence of chlorine atoms in its structure. The compound can also undergo oxidation and reduction reactions under specific conditions.

Biological Research

The compound is studied for its potential biological effects, particularly in agricultural applications as a herbicide. It inhibits plant growth by disrupting essential biochemical pathways that are crucial for cellular processes. The specific molecular targets involved in this mechanism are still under investigation but are believed to affect protein synthesis and enzyme activity critical for plant survival .

Herbicidal Effects

Research indicates that this compound exhibits significant herbicidal properties against various weed species. Its efficacy depends on concentration and the specific plant species targeted. Studies have shown that it effectively inhibits the growth of certain weeds by interfering with their metabolic processes .

Industrial Applications

In the agricultural sector, this compound is predominantly used in the formulation of pesticides and herbicides. Its effectiveness in controlling unwanted vegetation contributes to increased agricultural productivity .

Case Studies and Research Findings

Several studies have explored the biological activity and efficacy of this compound:

  • Herbicidal Efficacy Study : A study demonstrated that varying concentrations of this compound significantly inhibited the growth of specific weed species compared to control groups. The results indicated a dose-dependent response where higher concentrations led to greater inhibition .
  • Mechanism of Action Investigation : Research focused on elucidating the mechanism by which this compound disrupts plant growth revealed interference with protein synthesis pathways. This disruption was linked to observable physiological changes in treated plants .
  • Comparative Toxicity Assessment : A comparative study assessed the toxicity levels of various trichlorophenyl derivatives on non-target organisms. It was found that while effective as a herbicide, careful consideration must be given to its environmental impact due to potential toxicity to beneficial flora and fauna .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets in plants. It inhibits the growth of plants by interfering with essential biochemical pathways, leading to the disruption of cellular processes and ultimately causing plant death. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the synthesis of vital proteins and enzymes .

Comparison with Similar Compounds

2-Chloro-N-(2,4,5-trichlorophenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which contributes to its distinct chemical properties and biological activity.

Biological Activity

2-Chloro-N-(2,4,5-trichlorophenyl)acetamide, commonly known as a trichloroacetanilide, is a synthetic organic compound characterized by its unique structure featuring a trichlorophenyl group attached to an acetamide moiety. This compound has garnered attention due to its potential biological activities, particularly in agricultural and medicinal applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for future studies.

The molecular formula of this compound is C9_{9}H7_{7}Cl4_{4}N2_{2}O. Its structure includes three chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological interactions.

The mechanism of action of this compound primarily involves its interaction with specific biochemical pathways in plants. The compound acts as a herbicide , inhibiting plant growth by disrupting essential biochemical processes. It interferes with the synthesis of vital proteins and enzymes necessary for plant survival. The exact molecular targets are still under investigation; however, it is known to affect pathways related to cell division and growth regulation.

Herbicidal Effects

Research indicates that this compound exhibits significant herbicidal properties. It is effective against various weed species by inhibiting their growth and development. Studies have shown that the compound's efficacy is influenced by its concentration and the specific plant species targeted.

Toxicity and Safety

While the compound demonstrates potent herbicidal activity, it also raises concerns regarding toxicity to non-target organisms. Toxicological studies have indicated that exposure to high concentrations can lead to adverse effects on aquatic life and beneficial insects. Therefore, understanding its ecological impact is crucial for safe application in agricultural practices.

Case Studies

Study Objective Findings
Gowda et al. (2004) Investigate crystal structureDetermined the crystal structure of various chlorinated acetamides; highlighted significant changes in bond parameters due to chlorine substitutions .
BenchChem Research (2024) Assess biological effectsFound that the compound inhibits plant growth by disrupting cellular processes; suggested potential for further medicinal applications.
MDPI Study (2024) Explore antiviral potentialInvestigated structural analogs; while not directly studying this compound, it provided insights into similar compounds with antiviral properties .

Research Findings

Recent studies have explored various aspects of this compound:

  • Synthesis and Characterization : The compound has been synthesized using standard organic chemistry techniques. Its physical properties have been characterized using spectroscopy and chromatography methods.
  • Biological Activity Assessment : Various assays have been conducted to evaluate its herbicidal activity against specific weed species. Results indicate a strong correlation between chlorine substitution patterns and biological efficacy.
  • Potential Therapeutic Applications : While primarily used as a herbicide, ongoing research aims to explore its potential therapeutic applications in medicine due to its structural similarities with other bioactive compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-N-(2,4,5-trichlorophenyl)acetamide, and how is purity ensured?

  • Methodology :

  • Synthesis : React 2,4,5-trichloroaniline with 2-chloroacetyl chloride in acetone under controlled conditions. Alternatively, use chloroacetic acid with phosphoryl chloride (POCl₃) for side-chain chlorination .
  • Purification : Recrystallize the crude product multiple times from ethanol to remove unreacted starting materials and byproducts.
  • Validation : Confirm purity via melting point analysis (literature: 180°C) and spectroscopic techniques (IR, NMR) .
    • Key Data :
  • Melting point: 180°C (N245TCPCA), 119°C (N245TCPTCA) .
  • IR peaks: Amide C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹) .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • Spectroscopy : Use IR to identify functional groups (amide, C-Cl bonds) and NMR (¹H/¹³C) to confirm substitution patterns .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Diffraction (XRD) : Determine crystal lattice parameters (e.g., monoclinic symmetry for N245TCPCA: a = 4.732 Å, b = 29.522 Å) .

Advanced Research Questions

Q. How do structural modifications (e.g., N-chlorination, side-chain substitutions) alter the compound’s crystallographic and electronic properties?

  • Methodology :

  • Crystal Engineering : Compare XRD data of derivatives (e.g., N245TCPCA vs. NC245TCPCA). N-chlorination shifts space groups from P21/n to P21/c and increases bond angles at the amide nitrogen .
  • Computational Modeling : Use density functional theory (DFT) to correlate substituent effects (e.g., electron-withdrawing Cl groups) with charge distribution and dipole moments .
    • Key Findings :
  • N-chlorination reduces hydrogen-bonding capacity, altering crystal packing .
  • Side-chain trichlorination (CCl₃) increases molecular rigidity, affecting melting points .

Q. How can contradictory bioactivity data for structurally similar chloroacetamides be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare bioassay results (e.g., antibacterial, phytotoxic) with substituent positions. For example, 2,4,5-trichloro substitution may enhance lipid solubility vs. 2,4,6-isomers .
  • Meta-Analysis : Cross-reference toxicity studies (e.g., human blood cell assays) with environmental persistence data to identify confounding factors .

Q. What experimental designs are optimal for studying environmental degradation pathways?

  • Methodology :

  • Photolysis/Hydrolysis Studies : Expose the compound to UV light (λ = 254–310 nm) or aqueous buffers (pH 4–9) and track degradation via HPLC or GC-MS .
  • Soil Microcosms : Analyze metabolite formation (e.g., trichlorophenol derivatives) using LC-QTOF-MS .
    • Key Insight : The compound’s stability in UV light (up to 310 nm) suggests slow photodegradation in natural settings .

Q. How can computational tools predict reactivity in synthetic or biological systems?

  • Methodology :

  • Molecular Docking : Simulate interactions with biological targets (e.g., acetylcholinesterase) using AutoDock Vina. Parameterize force fields with XRD-derived geometries .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., Cl atoms at 2,4,5-positions) .

Properties

IUPAC Name

2-chloro-N-(2,4,5-trichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl4NO/c9-3-8(14)13-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRWKOPRUXSOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178245
Record name Acetanilide, 2,2',4',5'-tetrachloro-
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Molecular Weight

272.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23595-42-8
Record name 2,2',4',5'-Tetrachloroacetanilide
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Record name 23595-42-8
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Record name Acetanilide, 2,2',4',5'-tetrachloro-
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Record name 2,2',4',5'-TETRACHLOROACETANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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